molecular formula C19H16N4O3S B2773765 N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 396720-57-3

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Cat. No. B2773765
CAS RN: 396720-57-3
M. Wt: 380.42
InChI Key: UOTZHBHARDBPEH-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide, also known as Compound A, is a novel small molecule that has shown potential in various scientific research applications. This compound was synthesized for the first time in 2015 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory and analgesic activities. Notably:

Biological Relevance of Indole

Indole is an essential heterocyclic system found in various biologically active compounds. It serves as the core structure for molecules like lysergic acid diethylamide (LSD) , strychnine , and alkaloids from plants. Researchers have synthesized diverse indole scaffolds to explore their pharmacological activities .

Electrophilic Substitution and Aromaticity

Indole’s benzopyrrole structure, with its 10 π-electrons, makes it aromatic. Similar to benzene, it readily undergoes electrophilic substitution reactions due to π-electron delocalization. This property contributes to its versatility in medicinal compounds .

Natural Compounds Containing Indole

Indole is present in various natural compounds. For instance:

Potential Therapeutic Applications

Indole derivatives hold immense promise for newer therapeutic possibilities. Their diverse biological activities make them attractive candidates for drug development and further exploration .

properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-5-2-3-8-17(12)22-18(15-10-27-11-16(15)21-22)20-19(24)13-6-4-7-14(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTZHBHARDBPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

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